molecular formula C19H14ClN3Na2O8S2 B12714478 Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 85958-97-0

Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12714478
CAS No.: 85958-97-0
M. Wt: 557.9 g/mol
InChI Key: JTMJWWWNXCSBCD-UHFFFAOYSA-L
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Description

Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its complex molecular structure, which includes azo, sulfonate, and chloropropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate typically involves multiple steps. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitronaphthalene-2-sulfonic acid. The resulting intermediate undergoes reduction to form the corresponding amine, which is then acylated with 3-chloropropionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions. The final product is purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can undergo reversible redox reactions, making it useful in various analytical applications. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with biological molecules and cellular structures. The chloropropyl group can form covalent bonds with nucleophiles, enabling the compound to be used in targeted drug delivery .

Comparison with Similar Compounds

Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its combination of functional groups, which provide a balance of stability, solubility, and reactivity. Similar compounds include:

Properties

CAS No.

85958-97-0

Molecular Formula

C19H14ClN3Na2O8S2

Molecular Weight

557.9 g/mol

IUPAC Name

disodium;7-(3-chloropropanoylamino)-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C19H16ClN3O8S2.2Na/c20-8-7-17(24)21-13-3-6-15-11(9-13)10-16(33(29,30)31)18(19(15)25)23-22-12-1-4-14(5-2-12)32(26,27)28;;/h1-6,9-10,25H,7-8H2,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

JTMJWWWNXCSBCD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCCl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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